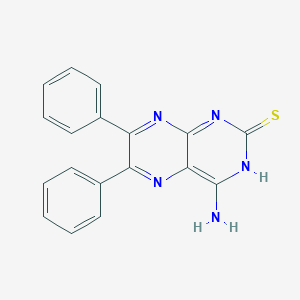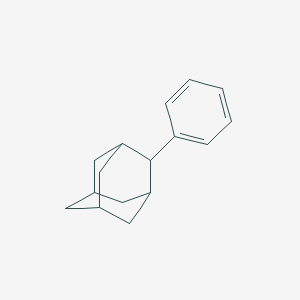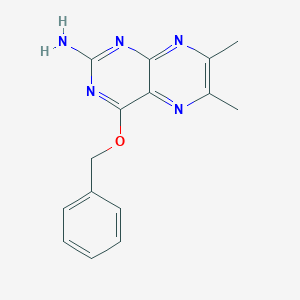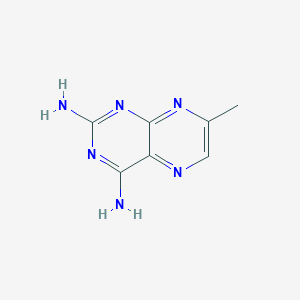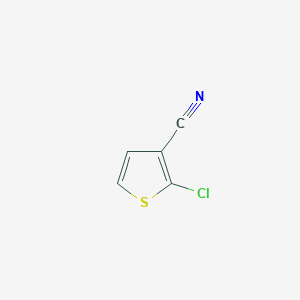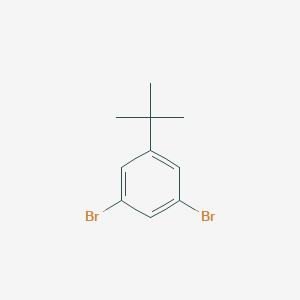
1,3-Dibromo-5-tert-butylbenzene
Overview
Description
1,3-Dibromo-5-tert-butylbenzene, also known as 1,3-DBTB, is a chemical compound that has been extensively studied due to its abundance in the environment and its potential applications in scientific research. It is a polyhalogenated aromatic hydrocarbon, meaning it contains multiple halogen atoms, such as bromine, in its structure. 1,3-DBTB is a common environmental contaminant, and it is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Preparation and Derivative Synthesis
1,3-Dibromo-5-tert-butylbenzene serves as a precursor in the synthesis of various chemical compounds. For instance, its use is illustrated in the preparation of arylphosphines, as shown in a study focusing on the convenient preparation from 1-bromo-3,5-di-tert-butylbenzene, which is derived from 1,3,5-tri-tert-butylbenzene (Komen & Bickelhaupt, 1996).
Thermochemical Properties
Research on branched alkylsubstituted benzenes, including tert-butylbenzene derivatives, has contributed significantly to understanding the thermochemical properties of these compounds. This includes measurements of formation enthalpies, vaporization, and strain enthalpies, aiding in the quantitative understanding of the structure-energetics relationship in alkylbenzenes (Verevkin, 1998).
Pharmaceutical Compatibility Evaluation
The compound's derivative, 1,3-Di-tert-butylbenzene (DBB), has been evaluated for its compatibility with drug packaging materials. Microwave-assisted extraction combined with gas chromatography-mass spectrometry was used to determine the presence of DBB in antimicrobial peptide sprays, ensuring the safety and compatibility of the drug with its packaging materials (Liu et al., 2019).
Molecular Structure Analysis
The molecular structure and internal ordering of 1,3,5–tri-tert-butylbenzene, a related compound, have been studied using X-ray diffraction. Such studies are crucial in determining the molecular correlations and packing manners in liquid states of these compounds (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).
Redox Shuttle Stability for Lithium-Ion Batteries
Research on derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene (a structurally similar compound to 1,3-Dibromo-5-tert-butylbenzene) has explored its potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Such studies include the investigation of electrochemical stability and molecular structures, which are crucial for battery safety and efficiency (Zhang et al., 2010).
Ionic Liquid-Catalyzed Reaction Thermochemistry
The compound has relevance in the study of the chemical equilibrium of tert-butylbenzenes, including their isomerization and transalkylation reactions. These studies, often using ionic liquids as catalysts, provide insights into the reaction enthalpies and equilibrium constants, crucial for chemical synthesis and industrial processes (Verevkin et al., 2008).
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various organic substrates in chemical reactions .
Mode of Action
The compound 1,3-Dibromo-5-tert-butylbenzene participates in reactions involving bromo-de-protonation and bromo-de-tert-butylation . These reactions have high order in bromine, indicating the participation of clustered polybromide anions Br2n−1– in transition states . Bromo-de-tert-butylation has a higher order due to its bigger reaction center demanding clusters of extended size .
Biochemical Pathways
Brominated compounds like this are often used in organic synthesis, potentially affecting a wide range of biochemical pathways depending on the context .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ether and benzene, but insoluble in water . This could impact its bioavailability and distribution in biological systems.
Result of Action
It’s known that the compound can participate in chemoselective trifluoromethylation, aralkylation of 2-n-acetylguanine, coupling reactions with terminal alkynes, and synthesis of near-ir solid-state fluorescent naphthooxazine dyes .
Action Environment
The action, efficacy, and stability of 1,3-Dibromo-5-tert-butylbenzene can be influenced by various environmental factors. For instance, the concentration of bromine can affect the reaction order of bromo-de-protonation and bromo-de-tert-butylation . Additionally, the compound’s solubility in different solvents can impact its distribution and reactivity in various environments .
properties
IUPAC Name |
1,3-dibromo-5-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNOMJZVHXOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375598 | |
| Record name | 1,3-dibromo-5-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-tert-butylbenzene | |
CAS RN |
129316-09-2 | |
| Record name | 1,3-dibromo-5-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tert-Butyl)-1,3-dibromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

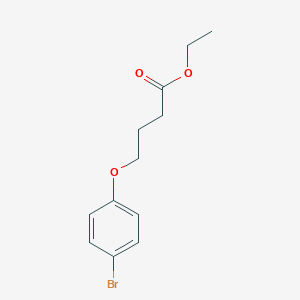

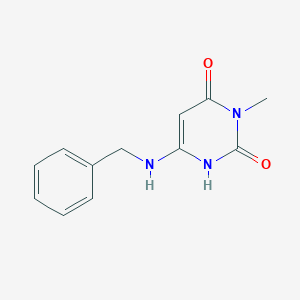

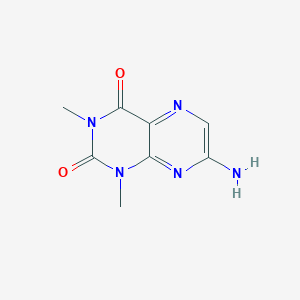
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)

